YOYO-3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

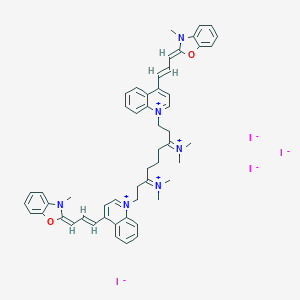

YOYO-3, also known as this compound, is a useful research compound. Its molecular formula is C53H62I4N6O2 and its molecular weight is 1318.7 g/mol. The purity is usually 95%.

The exact mass of the compound [7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

YOYO-3 is a cyanine dye known for its applications in molecular biology, particularly in the study of nucleic acids. Its ability to intercalate into DNA and RNA makes it a valuable tool for various biological assays, including apoptosis detection and fluorescence microscopy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative effectiveness with other dyes.

This compound interacts with nucleic acids through intercalation, which involves the insertion of the dye between base pairs in DNA or RNA. This interaction is influenced by the structure of the nucleic acid, particularly in regions with specific sequences such as poly(A·T) tracts. The binding leads to the formation of H-aggregates, which are non-fluorescent complexes that can affect the fluorescence emission properties of this compound when bound to DNA .

Formation of H-Aggregates

Research indicates that this compound forms nonfluorescent H-aggregates primarily in double-stranded regions with consecutive adenine and thymine bases. This aggregation is facilitated by the narrow minor grooves and enhanced electrostatic potential provided by these sequences, which promote the aggregation of negatively charged this compound . Understanding this mechanism is crucial for interpreting fluorescence data in experiments involving this dye.

Apoptosis Detection

One significant application of this compound is in the detection of late-stage apoptosis. Studies have shown that this compound can serve as a non-toxic viability dye suitable for long-term kinetic analysis in high-content imaging systems. In experiments comparing this compound with Annexin V, it was found that while Annexin V detects early apoptotic cells more rapidly, this compound effectively labels late apoptotic cells when used alongside Annexin V staining .

Table 1: Comparison of this compound and Annexin V in Apoptosis Detection

| Parameter | This compound | Annexin V |

|---|---|---|

| Detection Time | Late apoptosis (after 8h) | Early apoptosis (within hours) |

| Toxicity | Non-toxic | Non-toxic |

| Application | Kinetic analysis | Kinetic analysis |

| Imaging Compatibility | High-content imaging | High-content imaging |

High-Throughput Screening

The robust performance of this compound in high-throughput screening assays allows researchers to monitor cellular viability and apoptosis over extended periods. Its integration with other fluorescent markers enhances the capability to analyze complex biological processes dynamically .

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental setups:

- Kinetic Analysis of Apoptosis : In a study using mouse embryonic fibroblasts (MEFs), researchers treated cells with apoptotic stimuli and monitored them using both this compound and Annexin V. The results demonstrated that while Annexin V was superior for early detection, this compound provided critical data on late-stage apoptosis, affirming its utility in comprehensive apoptosis studies .

- DNA Binding Studies : Investigations into the binding properties of this compound revealed that its interaction with DNA not only depends on sequence but also on structural features such as double-strandedness and groove dimensions. These findings are pivotal for designing experiments that utilize this compound for nucleic acid visualization and quantification .

科学研究应用

DNA Intercalation Studies

YOYO-3 is primarily known for its ability to intercalate into double-stranded DNA (dsDNA), which enhances its fluorescence properties when bound to nucleic acids. This characteristic makes it an excellent tool for studying DNA structure and dynamics.

- Mechanism of Action : this compound exhibits bis-intercalation, meaning it binds between base pairs in the DNA helix, leading to significant fluorescence enhancement upon binding. This property allows researchers to visualize and quantify DNA under various conditions.

- Case Study : A study demonstrated that this compound forms nonfluorescent H-aggregates with specific DNA templates, such as polycytidine and poly(A·T) tracts. The formation of these aggregates was characterized using absorption and fluorescence spectroscopy, revealing new absorption bands at approximately 500 nm when bound to these templates .

Cell Viability Assays

As a cell-impermeant dye, this compound is utilized in viability assays to distinguish between live and dead cells. It binds to nucleic acids in dead or fixed cells but not in live cells due to its inability to penetrate intact cell membranes.

- Fluorescence Characteristics : this compound emits strong fluorescence at excitation/emission maxima of 612/631 nm when bound to nucleic acids, making it suitable for detection in flow cytometry and fluorescence microscopy .

- Application Example : In a typical experiment, cells are treated with this compound after fixation. Live cells remain unstained while dead cells fluoresce brightly, allowing for straightforward viability assessments.

Mechanical Properties of DNA

Research has shown that this compound affects the mechanical properties of DNA. For instance, studies indicated that the presence of ATP alters the extension of DNA molecules stained with this compound, suggesting that the dye's interaction with ATP influences DNA behavior .

- Data Table: Effects on DNA Extension

| Condition | Extension Change (%) | Observations |

|---|---|---|

| No ATP | +35% | Significant elongation observed |

| 1 mM ATP | -20% | Reduction in extension |

| 5 mM ATP | -40% | Further decrease in DNA length |

This data highlights the importance of considering dye interactions when studying DNA-protein complexes.

Nucleic Acid Detection

This compound is also employed in various nucleic acid detection techniques due to its high sensitivity and specificity for dsDNA.

- Application in Electrophoresis : The dye is used as a staining agent during gel electrophoresis to visualize DNA bands post-separation. Its ability to provide clear and bright signals facilitates accurate quantification of nucleic acid samples .

Research and Development

Ongoing research continues to explore the potential applications of this compound in various fields:

- Fluorescence Lifetime Measurements : Studies have focused on using fluorescence lifetime measurements to assess binding kinetics and base selectivity among different cyanine dyes, including this compound .

- Nanoconfined Systems : Recent investigations have explored how this compound behaves in nanoconfined environments, revealing insights into its binding dynamics under such conditions .

属性

IUPAC Name |

[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H58N6O2.4HI/c1-54(2)42(34-38-58-36-32-40(44-22-7-9-24-46(44)58)18-15-30-52-56(5)48-26-11-13-28-50(48)60-52)20-17-21-43(55(3)4)35-39-59-37-33-41(45-23-8-10-25-47(45)59)19-16-31-53-57(6)49-27-12-14-29-51(49)61-53;;;;/h7-16,18-19,22-33,36-37H,17,20-21,34-35,38-39H2,1-6H3;4*1H/q+4;;;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBNEYNPYQFYNM-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2O/C1=C/C=C/C3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)/C=C/C=C\7/N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H58I4N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1318.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156312-20-8 |

Source

|

| Record name | YoYo-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156312208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。